(6R)-6-(Propan-2-yl)piperidine-2,4-dione
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Overview
Description
(6R)-6-(Propan-2-yl)piperidine-2,4-dione is a chemical compound with a piperidine ring structure substituted with a propan-2-yl group at the 6th position and two keto groups at the 2nd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(Propan-2-yl)piperidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-(Propan-2-yl)piperidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The propan-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine-2,4-dione derivatives, while reduction can produce piperidine-2,4-diol derivatives.
Scientific Research Applications
(6R)-6-(Propan-2-yl)piperidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6R)-6-(Propan-2-yl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(6S)-6-(Propan-2-yl)piperidine-2,4-dione: The stereoisomer of the compound with different spatial arrangement.
Piperidine-2,4-dione: Lacks the propan-2-yl substitution.
6-(Propan-2-yl)piperidine-2-one: Contains only one keto group.
Uniqueness
(6R)-6-(Propan-2-yl)piperidine-2,4-dione is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties
Properties
CAS No. |
653589-25-4 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(6R)-6-propan-2-ylpiperidine-2,4-dione |
InChI |
InChI=1S/C8H13NO2/c1-5(2)7-3-6(10)4-8(11)9-7/h5,7H,3-4H2,1-2H3,(H,9,11)/t7-/m1/s1 |
InChI Key |
RGCCRDSIDCNSFJ-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC(=O)CC(=O)N1 |
Canonical SMILES |
CC(C)C1CC(=O)CC(=O)N1 |
Origin of Product |
United States |
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